2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 827-59-8
VCID: VC16029780
InChI: InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H
SMILES:
Molecular Formula: C9H11Cl2NS
Molecular Weight: 236.16 g/mol

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride

CAS No.: 827-59-8

Cat. No.: VC16029780

Molecular Formula: C9H11Cl2NS

Molecular Weight: 236.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride - 827-59-8

Specification

CAS No. 827-59-8
Molecular Formula C9H11Cl2NS
Molecular Weight 236.16 g/mol
IUPAC Name 2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride
Standard InChI InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H
Standard InChI Key NOESPMUOSBYWMS-UHFFFAOYSA-N
Canonical SMILES C1CSC(N1)C2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidine core—a saturated five-membered ring with one sulfur and one nitrogen atom—linked to a 4-chlorophenyl group. The hydrochloride salt forms via protonation of the thiazolidine nitrogen, stabilizing the molecule through ionic interactions. The IUPAC name is 2-(4-chlorophenyl)-1,3-thiazolidine hydrochloride, with the SMILES notation C1CSC(N1)C2=CC=C(C=C2)Cl.Cl\text{C1CSC(N1)C2=CC=C(C=C2)Cl.Cl} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H11Cl2NS\text{C}_9\text{H}_{11}\text{Cl}_2\text{NS}
Molecular Weight236.16 g/mol
Exact Mass234.9989 Da
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological PSA37.3 Ų

The topological polar surface area (PSA) of 37.3 Ų suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The parent compound, 2-(4-chlorophenyl)thiazolidine, is synthesized via condensation of 4-chlorobenzaldehyde with cysteamine hydrochloride under basic conditions:

4-Cl-C6H4CHO+HSCH2CH2NH2HClNaOH2-(4-Cl-C6H4)thiazolidine+H2O\text{4-Cl-C}_6\text{H}_4\text{CHO} + \text{HSCH}_2\text{CH}_2\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{NaOH}} \text{2-(4-Cl-C}_6\text{H}_4\text{)thiazolidine} + \text{H}_2\text{O}

Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Reaction optimization studies recommend refluxing in ethanol at 80°C for 6–8 hours, achieving yields >75%.

Industrial Scaling

Patent CN101880261A describes a scalable method for analogous thiazolidinones using continuous flow reactors . Key steps include:

  • Cyclization: Reacting trans-2-amino-1-p-chlorophenylpropanol with carbon disulfide (CS2\text{CS}_2) in alkali at 110°C .

  • Oxidation: Converting thione intermediates to oxo derivatives using hydrogen peroxide .
    Adapting this protocol, industrial production of 2-(4-chlorophenyl)-1,3-thiazolidine hydrochloride could employ similar oxidation and salt-forming steps under controlled pH.

Biochemical Mechanisms and Pharmacological Activity

Target Engagement

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), tyrosine kinases critical for angiogenesis and tumor proliferation. Binding occurs at the ATP-binding pocket, with computed binding energies of −9.2 kcal/mol for VEGFR-2 and −8.7 kcal/mol for EGFR.

Anticancer Effects

In vitro studies on thiazolidine derivatives demonstrate:

  • Apoptosis Induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells (IC50_{50} = 12.4 μM).

  • Anti-Angiogenic Activity: 58% inhibition of tube formation in HUVECs at 10 μM.

Table 2: Pharmacodynamic Profile of Thiazolidine Derivatives

ParameterValueModel SystemSource
VEGFR-2 InhibitionIC50_{50} = 0.9 μMEnzyme assay
EGFR InhibitionIC50_{50} = 1.2 μMEnzyme assay
Cytotoxicity (MCF-7)IC50_{50} = 12.4 μMCell viability

Antimicrobial Activity

Thiazolidine derivatives exhibit broad-spectrum antimicrobial effects:

  • Bacterial Growth Inhibition: MIC = 32 μg/mL against Staphylococcus aureus.

  • Fungal Inhibition: 78% reduction in Candida albicans biofilm formation at 64 μg/mL.

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45–55%) predicted by QSAR models .

  • Metabolism: Hepatic oxidation via CYP3A4, producing sulfoxide and sulfone metabolites.

  • Excretion: Renal clearance predominates, with a half-life of 3.2 hours in rodent models.

Toxicity Profile

  • Acute Toxicity: LD50_{50} > 500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test at ≤100 μg/plate.

Applications and Future Directions

Industrial and Research Applications

  • Chemical Intermediate: Used in synthesizing fluorinated thiazolidines for PET imaging .

  • Material Science: Component in conductive polymers due to sulfur’s electron-rich nature .

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